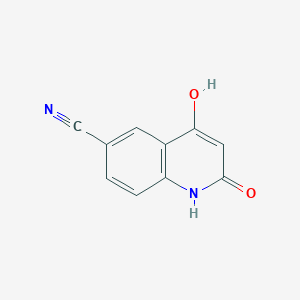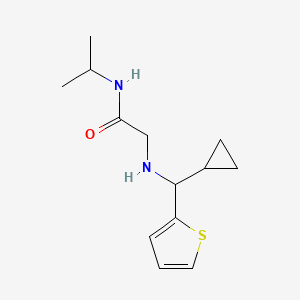
4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile is a heterocyclic compound belonging to the quinolone family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxyquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amides, and hydroxylated compounds. These products have significant applications in medicinal chemistry and material science .
科学研究应用
4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and repair. By binding to these enzymes, the compound can disrupt the normal cellular processes, leading to cell death in cancerous or infected cells .
相似化合物的比较
Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid
Uniqueness
4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 6-position enhances its reactivity and potential for further functionalization compared to other similar compounds .
属性
分子式 |
C10H6N2O2 |
|---|---|
分子量 |
186.17 g/mol |
IUPAC 名称 |
4-hydroxy-2-oxo-1H-quinoline-6-carbonitrile |
InChI |
InChI=1S/C10H6N2O2/c11-5-6-1-2-8-7(3-6)9(13)4-10(14)12-8/h1-4H,(H2,12,13,14) |
InChI 键 |
OIQLLVWRTSSTTL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C#N)C(=CC(=O)N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14910760.png)
![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)



![4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)




